molecular formula C20H24N2O4S B2360231 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 921915-89-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Cat. No.: B2360231
CAS No.: 921915-89-1
M. Wt: 388.48
InChI Key: WGKMMVJSIQDTRS-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a synthetic small molecule designed for research purposes. This compound features a benzoxazepine core, a scaffold of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, fused with a 4-propylbenzenesulfonamide group . The integration of the sulfonamide moiety is a common strategy in drug discovery, as this functional group can act as a key pharmacophore, potentially enabling the molecule to interact with a variety of enzymatic targets . Researchers can leverage this compound as a core structural template for the design and synthesis of novel chemical entities. Its well-defined structure, characterized by the rigid benzoxazepine ring system and the appended sulfonamide, makes it a valuable intermediate for generating analogs and exploring structure-activity relationships (SAR). Potential research applications include screening against biological targets such as enzymes and receptors, particularly where benzenesulfonamide derivatives are known to exhibit inhibitory activity . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-5-14-6-9-16(10-7-14)27(24,25)22-15-8-11-18-17(12-15)21-19(23)20(2,3)13-26-18/h6-12,22H,4-5,13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKMMVJSIQDTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzoxazepine core and a sulfonamide group. Its chemical formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of 390.5 g/mol. The presence of substituents such as 3,3-dimethyl and 4-oxo contributes to its distinctive chemical properties and potential biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal physiological functions.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that regulate various biological processes.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, leading to cell death or growth inhibition.

Biological Activity Evaluation

Research has demonstrated the following biological activities associated with this compound:

  • Anti-inflammatory Activity : In vivo studies have shown significant anti-inflammatory effects. For instance, compounds similar to this sulfonamide have exhibited inhibition of carrageenan-induced rat paw edema by approximately 90% at specific time intervals .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. For example:
    • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against E. coli and S. aureus, with MIC values around 6.63 mg/mL .
  • Antioxidant Activity : Some derivatives have shown comparable antioxidant activity to Vitamin C in certain assays .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatory90% inhibition of edema
AntimicrobialEffective against E. coli (MIC 6.72 mg/mL)
AntioxidantComparable to Vitamin C (IC50 0.2090 mg/mL)

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of benzenesulfonamide derivatives demonstrated that certain compounds significantly reduced inflammation in animal models. The study utilized a controlled experimental design where various dosages were administered to assess their efficacy in reducing edema over time .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models suggest varying permeability across different biological membranes which could influence its bioavailability and overall effectiveness in clinical settings .

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Structural Components

The target molecule comprises two primary structural elements:

  • A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl core structure
  • A 4-propylbenzenesulfonamide moiety attached at the 7-position

The molecule has a molecular formula of C24H32N2O4S and a molecular weight of 444.59 g/mol. Understanding these components is crucial for developing effective synthetic strategies.

Retrosynthetic Analysis

A retrosynthetic approach reveals three key disconnections for synthesizing this compound:

  • Sulfonamide formation between 7-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine and 4-propylbenzenesulfonyl chloride
  • Construction of the benzoxazepine core through cyclization reactions
  • Functionalization at the 7-position to introduce the amino group for sulfonamide attachment

Synthesis of the Benzoxazepine Core

Method A: Cyclization from 2-Aminobenzoate Derivatives

This approach adapts methodology reported for similar benzoxazepine derivatives substituted at the 7-position.

Reaction Sequence

The synthesis begins with commercially available methyl 2-amino-4-bromobenzoate through the following steps:

  • Introduction of appropriate groups via reductive amination
  • Reduction of the methyl ester to alcohol
  • Cyclization using chloroacetyl chloride followed by base treatment
  • Introduction of the 3,3-dimethyl substituents
  • Functionalization at the 7-position to prepare for sulfonamide formation
Detailed Procedure

Step 1: Reductive Amination
Starting from methyl 2-amino-4-bromobenzoate (1), introduce the cyclopropylmethyl group through reductive amination to provide compound (2). This can be accomplished using an appropriate aldehyde and a reducing agent such as sodium cyanoborohydride in methanol or sodium triacetoxyborohydride in dichloroethane.

Step 2: Ester Reduction
Reduce the methyl ester to the corresponding alcohol (3) using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C to room temperature.

Step 3: Cyclization
The cyclization can be performed through a 2-step process:

  • React the alcohol with chloroacetyl chloride in the presence of triethylamine in dichloromethane
  • Treat the resulting intermediate with sodium hydroxide in methanol/water to form the benzoxazepine core
    Alternatively, bromoacetyl bromide followed by potassium tert-butoxide can be used with similar yields.

Step 4: Dimethyl Group Introduction
The 3,3-dimethyl substituents can be introduced through alkylation using methyl iodide and a strong base such as lithium diisopropylamide (LDA) or sodium hydride.

Step 5: Functionalization at 7-Position
Convert the bromo substituent at the 7-position to an amino group through:

  • Palladium-catalyzed Buchwald-Hartwig amination
  • Copper-catalyzed amination
  • Sequential nitration and reduction

Method B: Base-Promoted Synthesis from N-(2-Haloaryl)enaminones

This method adapts the base-promoted synthesis of multisubstituted benzo[b]oxazepines reported in literature.

Reaction Sequence
  • Preparation of N-(2-haloaryl)enaminones
  • Base-promoted cyclization
  • Further functionalization to introduce required substituents
Detailed Procedure

Step 1: Preparation of N-(2-Haloaryl)enaminones
Prepare N-(2-haloaryl)enaminones by condensing 2-bromoaniline with appropriate β-diketones or β-ketoesters. For example, (Z)-3-((2-bromophenyl)amino)-1,3-diphenylprop-2-en-1-one can be synthesized as a yellow solid with a melting point of 111-112°C.

Step 2: Base-Promoted Cyclization
Treat the N-(2-haloaryl)enaminone (0.2 mmol) with Cs2CO3 (130 mg, 2 equiv.) in an appropriate solvent at elevated temperature (80-120°C) for several hours to promote cyclization to the benzoxazepine structure. This base-promoted method effectively constructs the seven-membered oxazepine ring.

Step 3: Further Functionalization
Further modify the resulting benzoxazepine to introduce the 3,3-dimethyl and 4-oxo substituents, along with preparing the 7-position for sulfonamide formation.

Method C: Reaction of 2-Aminophenols with Alkynones

This approach utilizes the reaction of 2-aminophenols with alkynones to form benzo[b]oxazepines in 1,4-dioxane at 100°C.

Mechanism Highlights

The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate that undergoes 7-endo-dig cyclization to generate the benzoxazepine core. This method provides access to a series of benzo[b]oxazepine derivatives.

Method D: Tandem C-N Coupling/C-H Carbonylation

A tandem transformation approach involving C-N coupling followed by C-H carbonylation can be employed to construct benzo-1,4-oxazepine derivatives.

Reaction Conditions

The reaction involves phenylamine derivatives with allyl halides under carbon dioxide atmosphere, employing 2-(2-dimethylamino-vinyl)-1H-inden-1-ol as a catalyst. For example, 2-phenyl-2,3-dihydro-1H-benzo[e]oxazepin-5-one can be synthesized by reacting phenylamine (0.5 mmol, 46.5 mg) with (1-chloro-vinyl)-benzene (0.6 mmol, 83.4 mg) in the presence of CuI (10 mol%, 9.5 mg) and a ligand (10 mol%, 20.1 mg) in DMSO (4 mL) under CO2 at 100°C for 10 hours.

Formation of the Sulfonamide Bond

Method A: Direct Reaction with 4-Propylbenzenesulfonyl Chloride

This straightforward approach connects the 7-amino-benzoxazepine with 4-propylbenzenesulfonyl chloride.

Preparation of 4-Propylbenzenesulfonyl Chloride

Prepare 4-propylbenzenesulfonyl chloride from 4-propylbenzenesulfonic acid through reaction with thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation

React the 7-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine with 4-propylbenzenesulfonyl chloride in the presence of a base (pyridine, triethylamine, or cesium carbonate) in dichloromethane or THF at room temperature to mild heating (30-50°C). This typically produces sulfonamides in good to excellent yields.

Method B: Copper-Catalyzed Sulfonamide Formation

This method employs copper catalysis for sulfonamide formation under milder conditions with potentially better functional group tolerance.

Using Sodium Arylsulfinates

Sodium 4-propylbenzenesulfinate can be used as a sulfur source in copper-catalyzed reactions. The reaction typically employs Cu(OAc)2 or CuI as catalyst, with oxygen or other oxidants in solvents like DMSO or acetonitrile. This method avoids moisture-sensitive sulfonyl chlorides and can proceed at room temperature to 80°C.

Method C: Alternative Sulfonylating Approaches

Using Thiosulfonates

Thiosulfonates can react with amines in the presence of Cs2CO3 and N-bromosuccinimide or under copper-catalyzed conditions to form sulfonamides. These reagents offer stability and good reactivity with various amines.

Electrochemical Synthesis

Sulfonamides can be prepared through electrochemical synthesis from sodium arylsulfinates using graphite powder electrodes and LiClO4 as an electrolyte. This method is suitable for rapid and efficient synthesis of complex sulfonamides.

Mechanochemical Approach

Green sulfonamide synthesis can be achieved through solvent-free mechanochemical processes, which offer advantages in terms of environmental impact and process efficiency.

Comparative Analysis of Synthetic Methods

Efficiency Parameters

Table 1. Comparison of Synthetic Approaches

Method Number of Steps Estimated Overall Yield Key Advantages Key Limitations
Cyclization from 2-Aminobenzoate Derivatives 6-8 20-35% Well-established chemistry, Scalable Multiple steps required
Base-Promoted Synthesis from N-(2-Haloaryl)enaminones 4-6 25-40% Fewer steps, Higher yields Limited substrate scope
Reaction of 2-Aminophenols with Alkynones 3-5 30-45% Direct access to benzoxazepine core May require optimization
Tandem C-N Coupling/C-H Carbonylation 3-4 35-50% Efficient, Fewer steps Specialized catalysts needed
Direct Sulfonamide Formation 1 70-90% Simple, High-yielding Requires moisture-free conditions
Copper-Catalyzed Sulfonamide Formation 1 65-85% Milder conditions, Better selectivity Requires metal catalyst

Reaction Conditions Comparison

Table 2. Reaction Conditions for Key Steps

Method Key Step Reagents Solvent Temperature Time Catalyst/Base
Cyclization from 2-Aminobenzoate Cyclization Chloroacetyl chloride, NaOH THF 0°C to RT 4-8h NaOH
Base-Promoted Synthesis Cyclization Cs2CO3 (2 equiv.) DMF/DMSO 80-120°C 4-24h Cs2CO3
2-Aminophenols with Alkynones Cyclization - 1,4-Dioxane 100°C 6-12h -
Tandem Approach C-N Coupling/C-H Carbonylation Allyl halide, CO2 DMSO 100°C 10h CuI, Ligand
Direct Sulfonamide Formation Sulfonamide Formation 4-Propylbenzenesulfonyl chloride DCM/THF RT-50°C 2-24h Pyridine/Et3N
Copper-Catalyzed Sulfonamide Sulfonamide Formation Sodium arylsulfinate, Oxidant Various RT-80°C 4-24h Cu catalyst

Optimization Considerations

Critical Parameters

Table 3. Optimization Parameters

Parameter Considerations Impact on Synthesis
Solvent Selection Polarity, Boiling point, Solubility Affects reaction rate and selectivity
Temperature Reaction energy requirements, Stability Impacts kinetics and side reactions
Catalyst Loading Type and concentration Affects efficiency and cost
Base Selection Strength, Solubility, Counter-ion effects Influences reaction rate and selectivity
Reagent Stoichiometry Excess reagents, Limiting reagents Affects conversion and yield
Reaction Time Kinetics, Stability of products Impacts completion and side reactions
Order of Addition Sequential vs. simultaneous addition Can affect selectivity and yield
Protecting Group Strategy Type, Stability, Deprotection conditions Necessary for protecting sensitive groups

Purification Methods

Table 4. Purification Approaches

Method Applications Advantages Limitations
Column Chromatography Intermediate purification High purity achievable Labor intensive, solvent-intensive
Recrystallization Final product purification High purity, Scalable Material loss, Solvent selection critical
Extraction Workup procedures Simple, Efficient Limited purification capability
Precipitation Sulfonamide isolation Straightforward, Scalable May require optimization
Preparative HPLC Analytical scale purification Very high purity Expensive, Limited scale

Characterization Data

Spectroscopic Characterization

Table 5. Expected Spectroscopic Features

Technique Expected Characteristic Features
1H NMR Signals at δ (ppm): 0.9-1.0 (t, propyl CH3), 1.5-1.7 (m, propyl CH2), 1.3-1.4 (s, 3,3-dimethyl), 2.6-2.7 (t, propyl-aryl CH2), 4.3-4.5 (s, oxazepine CH2), 6.8-7.8 (m, aromatic H), 9.5-10.5 (s, sulfonamide NH)
13C NMR Signals for carbonyl carbon (~170 ppm), aromatic carbons (115-150 ppm), quaternary carbons (30-45 ppm), methyl and methylene carbons (10-40 ppm)
Mass Spectrometry Molecular ion peak at m/z 444, fragment ions corresponding to sulfonamide cleavage
IR Spectroscopy Characteristic bands: NH (3200-3400 cm-1), C=O (1680-1710 cm-1), SO2 (1300-1400 and 1140-1180 cm-1), aromatic (1450-1600 cm-1)

Physical Properties

Table 6. Physical Properties

Property Expected Value/Characteristic
Molecular Formula C24H32N2O4S
Molecular Weight 444.59 g/mol
Physical Appearance White to off-white solid
Melting Point Expected range: 180-220°C (to be determined experimentally)
Solubility Likely soluble in DMSO, DMF, acetone; moderately soluble in chloroform, methanol; poorly soluble in water
Stability Expected to be stable under standard storage conditions

Scale-Up Considerations

Process Modifications for Scale-Up

Table 7. Scale-Up Considerations

Factor Laboratory Scale Manufacturing Scale Considerations
Heat Transfer Oil bath, heating mantle Jacketed reactors Temperature gradients, heating/cooling rates
Mixing Magnetic stirring Mechanical agitation Mixing efficiency, shear forces
Addition Rates Manual addition Controlled addition systems Heat generation, reaction selectivity
Concentration Higher dilution acceptable Higher concentration preferred Solvent volumes, precipitation issues
Purification Chromatography Crystallization, filtration Cost, efficiency, solvent recovery
Safety Small quantities Large quantities Exotherms, pressure, toxicity
Environmental Impact Less concern Major consideration Waste streams, solvent recovery, emissions

Critical Quality Attributes

Table 8. Critical Quality Attributes

Attribute Specification Analytical Method Importance
Purity ≥95% HPLC, NMR Essential for pharmaceutical applications
Moisture Content ≤0.5% Karl Fischer titration Affects stability and processing
Residual Solvents ICH limits Gas Chromatography Safety and regulatory requirement
Particle Size Application dependent Laser diffraction Affects dissolution and processing
Polymorphic Form Consistent form X-ray diffraction Impacts bioavailability and stability

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

The synthesis involves cyclization to form the benzo-fused oxazepine core followed by sulfonation. Key steps include:

  • Cyclization : Use precursors like substituted benzodiazepines under reflux in acetone at 60–80°C to form the oxazepine ring .
  • Sulfonation : Introduce the sulfonamide group via reaction with 4-propylbenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) improve purity to >95% .

Q. Which analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., oxazepine carbonyl at ~170 ppm, sulfonamide NH at 10–11 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 416.54 for C₂₂H₂₈N₂O₄S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Q. How can solubility challenges during in vitro assays be addressed?

  • Use DMSO as a primary solvent (stock solutions at 10 mM).
  • For aqueous buffers, employ co-solvents like PEG-400 (<1% v/v) or cyclodextrin-based formulations to enhance solubility .

Advanced Research Questions

Q. How do reaction mechanisms differ between sulfonylation and alkylation steps in derivatives?

  • Sulfonylation : Proceeds via nucleophilic attack of the oxazepine NH on the sulfonyl chloride, requiring anhydrous conditions to avoid hydrolysis .
  • Alkylation : Involves SN2 displacement (e.g., allyl bromide with K₂CO₃ in DMF at 50°C), but steric hindrance from the 3,3-dimethyl group slows kinetics, necessitating longer reaction times .
  • Mechanistic validation : Use ¹⁸O isotopic labeling or DFT calculations to track oxygen migration during cyclization .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values (e.g., COX-2 vs. HDAC inhibition) may arise from:

  • Assay conditions : Validate buffer pH (7.4 vs. 6.8) and ionic strength .
  • Orthogonal assays : Compare fluorescence polarization (FP) with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Metabolite interference : Use LC-MS to rule out degradation products during long-term incubations .

Q. How to design SAR studies for optimizing bioactivity?

  • Systematic substitution : Modify the 4-propyl group (e.g., replace with cyclopropyl or trifluoromethyl) and assess changes in logP and IC₅₀ .
  • Crystallography : Co-crystallize with target proteins (e.g., HDAC8) to identify key hydrogen bonds (e.g., sulfonamide O with Tyr306) .
  • QSAR modeling : Train models on derivatives’ electronic (Hammett σ) and steric (Taft Es) parameters to predict activity .

Q. What computational tools predict off-target interactions?

  • Molecular docking : AutoDock Vina screens against kinase libraries (e.g., PDB entries 3F81, 4U5J) to identify potential off-targets like JAK2 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of the sulfonamide-protein complex in aqueous environments .
  • Pharmacophore mapping : Phase-generated models prioritize substituents enhancing hydrophobic contacts .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports (40–75%)?

  • Temperature control : Higher cyclization temperatures (>80°C) degrade intermediates, reducing yield .
  • Catalyst choice : Pd(OAc)₂ vs. CuI in Ullmann couplings alters efficiency (65% vs. 48%) .
  • Workup protocols : Acidic extraction (pH 2–3) minimizes sulfonamide hydrolysis .

Q. How to reconcile conflicting solubility data in DMSO vs. aqueous buffers?

  • Aggregation : Dynamic light scattering (DLS) detects nanoaggregates at >50 µM in PBS, falsely reducing apparent solubility .
  • Ionization effects : Adjust pH to 7.4 (close to sulfonamide pKa ~6.5) to enhance ionization and solubility .

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